

Spectroscopic Profile of 3-(3-Methoxyphenyl)piperidine: A Technical Guide

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Compound of Interest

Compound Name: 3-(3-Methoxyphenyl)piperidine

Cat. No.: B1313662

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This technical guide provides a comprehensive overview of the spectroscopic data for the compound **3-(3-Methoxyphenyl)piperidine**. The information detailed herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **3-(3-Methoxyphenyl)piperidine**.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.25	t	1H	Ar-H
~6.80	d	1H	Ar-H
~6.75	d	1H	Ar-H
~6.70	s	1H	Ar-H
3.81	s	3H	OCH ₃
~3.50	m	1H	Piperidine-H (axial)
~3.10	m	1H	Piperidine-H (equatorial)
~2.90	m	1H	Piperidine-H
~2.70	m	2H	Piperidine-H
~1.60-2.00	m	4H	Piperidine-H
~1.50	br s	1H	NH

Note: This is a predicted spectrum based on the analysis of similar structures. Actual experimental values may vary.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Assignment
165.10	Ar-C (C-OCH ₃)
149.17	Ar-C
140.74	Ar-C
135.70	Ar-C
132.04	Ar-C
131.19	Ar-C
111.82	Ar-C
107.76	Ar-C
55.0 (estimated)	OCH ₃
44.80	Piperidine-CH
44.80	Piperidine-CH ₂
25.90	Piperidine-CH ₂
24.50	Piperidine-CH ₂

Note: Data is based on a predicted spectrum.[\[1\]](#)

Table 3: IR Spectroscopic Data (Predicted)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300	Medium, Broad	N-H Stretch
3050-3000	Medium	C-H Stretch (Aromatic)
2950-2800	Strong	C-H Stretch (Aliphatic)
~1600, ~1480	Medium-Strong	C=C Stretch (Aromatic)
~1250	Strong	C-O Stretch (Aryl Ether)
~1150	Medium	C-N Stretch

Note: This is a predicted spectrum based on characteristic absorption bands for the functional groups present.

Table 4: Mass Spectrometry Data (Predicted)

Adduct	m/z	Predicted CCS (\AA^2)
$[M+H]^+$	192.13829	143.5
$[M+Na]^+$	214.12023	148.3
$[M-H]^-$	190.12373	146.5
$[M+NH_4]^+$	209.16483	160.6
$[M+K]^+$	230.09417	145.0
$[M]^+$	191.13046	138.0

Note: Data from predicted collision cross-section values.[\[2\]](#)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols can be adapted for **3-(3-Methoxyphenyl)piperidine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

- Weigh approximately 5-10 mg of **3-(3-Methoxyphenyl)piperidine**.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$).
- Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if required.
- Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition:

- Pulse Program: Standard single-pulse experiment (e.g., zg30).
- Spectral Width: Approximately 12-16 ppm.
- Number of Scans: 16-64 scans, depending on the sample concentration.
- Relaxation Delay: 1-5 seconds.
- Temperature: 298 K.

¹³C NMR Acquisition:

- Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
- Spectral Width: Approximately 200-250 ppm.
- Number of Scans: 1024 or more, depending on the sample concentration.
- Relaxation Delay: 2-5 seconds.
- Temperature: 298 K.

Data Processing:

- Apply Fourier transformation to the acquired free induction decay (FID).
- Phase correct the resulting spectrum.
- Perform baseline correction.
- Calibrate the chemical shift scale using the residual solvent peak or the internal standard.
- Integrate the peaks in the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a suitable sampling accessory (e.g., ATR, KBr pellet press).

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean.
- Place a small amount of the solid or liquid sample directly onto the ATR crystal.
- Apply pressure to ensure good contact between the sample and the crystal.

Sample Preparation (KBr Pellet):

- Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder in an agate mortar.
- Transfer the mixture to a pellet-forming die.
- Press the die under high pressure to form a transparent or translucent pellet.

Data Acquisition:

- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32 scans.
- Background: A background spectrum of the empty ATR crystal or a pure KBr pellet should be collected and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Ionization - EI) and mass analyzer (e.g., Quadrupole, Time-of-Flight - TOF).

Sample Preparation (for ESI):

- Prepare a dilute solution of the sample (approximately 1 µg/mL to 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile, with or without a small amount of formic acid or ammonium acetate to promote ionization).
- Introduce the sample into the ion source via direct infusion or through a liquid chromatography (LC) system.

Data Acquisition (ESI):

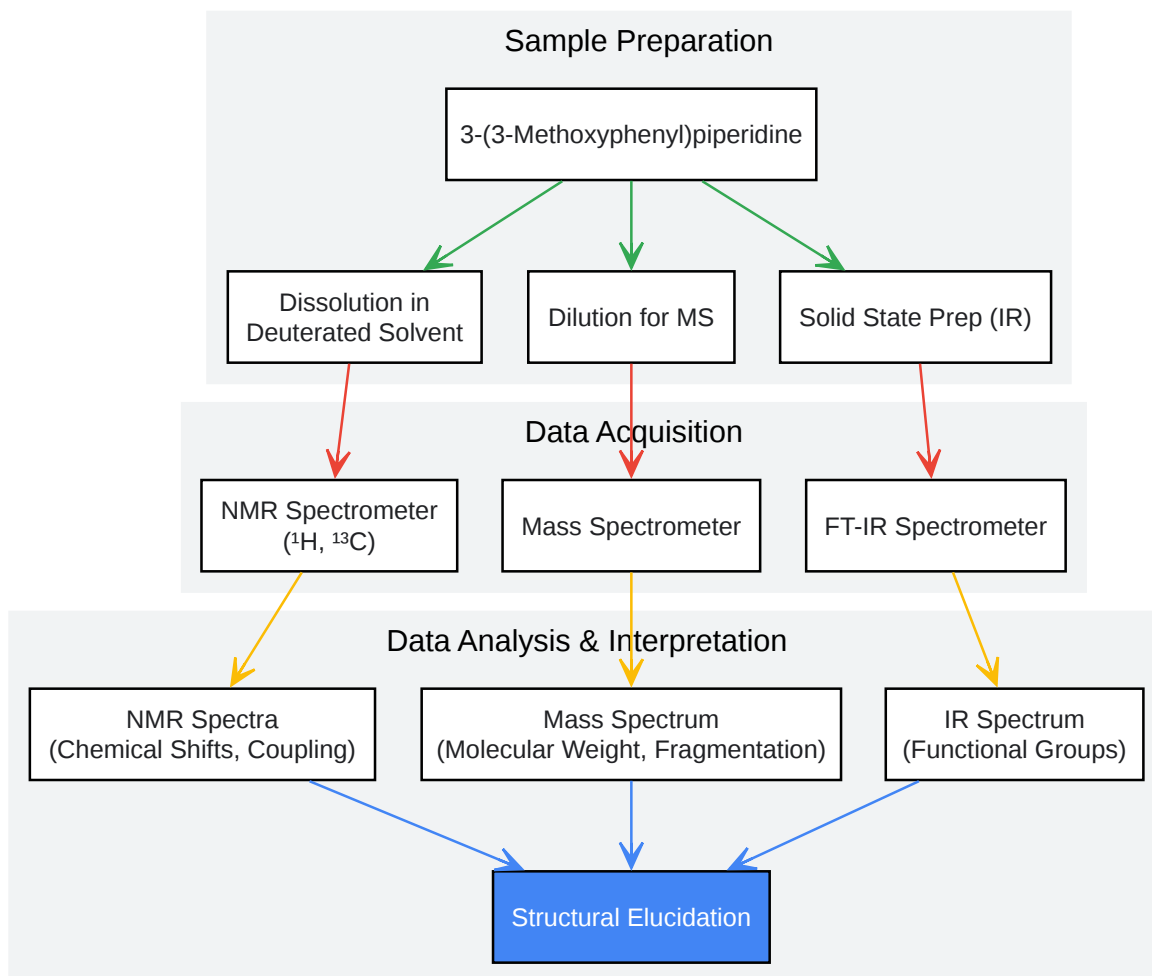
- Ionization Mode: Positive or negative ion mode.
- Mass Range: Typically m/z 50-500.
- Capillary Voltage: 3-5 kV.
- Source Temperature: 100-150 °C.

Data Acquisition (EI):

- Ionization Energy: 70 eV.
- Source Temperature: 200-250 °C.
- The sample is typically introduced via a gas chromatography (GC) system or a direct insertion probe.

Visualization of the Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **3-(3-Methoxyphenyl)piperidine**.



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Caption: General workflow for the spectroscopic analysis of **3-(3-Methoxyphenyl)piperidine**.

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